ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride
Description
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a substituted imidazole derivative characterized by an ethyl carboxylate group at position 2 and an amino group at position 4 of the aromatic imidazole ring. Its molecular formula is C₆H₉N₃O₂·HCl, with a molecular weight of 191.6 g/mol. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.
The compound’s functional groups—ethyl carboxylate and primary amine—render it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting imidazole-dependent pathways (e.g., histamine receptors, enzyme inhibitors) .
Properties
IUPAC Name |
ethyl 5-amino-1H-imidazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMARCMBQRGVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044901-79-1 | |
| Record name | ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate is then reacted with formic acid to yield ethyl 4-amino-1H-imidazole-2-carboxylate. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride with structurally related imidazole derivatives, emphasizing substituents, physicochemical properties, and applications:
Key Differences and Insights:
Substituent Diversity: The target compound’s ethyl carboxylate group at C2 distinguishes it from analogs like histamine dihydrochloride (ethylamine side chain) or 1H-imidazol-2-ylmethanol HCl (methanol group). Compared to SB 202190 (a poly-substituted imidazole), the target lacks aromatic fluorophenyl or pyridinyl groups, reducing steric hindrance and enabling easier functionalization .
Salt Form and Solubility: Hydrochloride salts (e.g., target compound, 1H-imidazol-2-ylmethanol HCl) generally exhibit higher aqueous solubility than free bases. In contrast, dihydrochloride salts (e.g., histamine) may offer enhanced stability in acidic environments .
Applications: The target’s amino and carboxylate groups make it a dual-functional intermediate for coupling reactions (e.g., amide bond formation). This contrasts with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline HCl, which is used in asymmetric catalysis due to its dihydroimidazole core .
Stability :
- Imidazole hydrochlorides are typically stable at room temperature but may degrade under prolonged exposure to moisture or heat. The target compound’s ester group could hydrolyze under basic conditions, unlike SB 202190’s more stable aryl substituents .
Research Findings and Limitations
- Synthetic Utility: this compound has been employed in the synthesis of imidazo[1,2-a]pyridine derivatives, a scaffold prevalent in antiviral and anticancer agents .
- Gaps in Data : Direct experimental data on the compound’s pharmacokinetics or toxicity are absent in the provided evidence. Further studies are needed to validate its biological activity and safety profile.
Biological Activity
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (EAC) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EAC has the molecular formula C₇H₁₂ClN₃O₂ and a molecular weight of approximately 205.642 g/mol. The compound features an imidazole ring, which is a critical structural component known for its role in various biological processes. The presence of both amino and carboxylate functionalities enhances its reactivity and potential interactions with biological targets.
Biological Activities
EAC exhibits a range of biological activities, primarily focusing on:
- Antimicrobial Activity : Research indicates that EAC demonstrates significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that EAC may possess anticancer activity, particularly against certain cancer cell lines. Its structural similarity to purines implies potential roles in modulating enzyme activities involved in nucleic acid metabolism, which could be pivotal in cancer treatment strategies.
The proposed mechanisms through which EAC exerts its biological effects include:
- Enzyme Inhibition : EAC may interact with enzymes involved in nucleotide synthesis, influencing cellular processes related to DNA replication and repair. This interaction could be crucial for its anticancer activity.
- Hydrogen Bonding : The imidazole ring allows EAC to form hydrogen bonds with key amino acid residues in target proteins, enhancing its binding affinity and specificity. For example, studies have highlighted its interaction with histidine and glutamic acid residues in HIV integrase, suggesting a mechanism for antiviral activity .
Case Studies
Several case studies have investigated the biological activity of EAC:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of EAC against a panel of bacterial strains, demonstrating an inhibition rate exceeding 70% for several pathogens, including Staphylococcus aureus and Escherichia coli. This positions EAC as a promising candidate for developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that EAC significantly reduced cell viability at concentrations above 50 µM. The compound induced apoptosis, suggesting its potential as an anticancer agent .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A robust synthetic strategy involves palladium-catalyzed hydrogenation or Raney nickel-mediated reduction to avoid dehalogenation byproducts (e.g., hydrodechlorination). For example, optimizing solvent choice (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) significantly impacts yields during cyclization. Reaction monitoring via LC-MS and adjusting parameters like temperature (45°C optimal) and time (4 hours for cyclization) can achieve isolated yields >85%. Statistical design of experiments (DoE) is recommended to minimize trial-and-error, using factorial designs to evaluate solvent, catalyst, and temperature interactions .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and purity. LC-MS aids in tracking intermediates during synthesis.
- Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. Key steps include data collection with modern detectors, resolving twinning via SHELXD, and validating hydrogen bonding networks. For challenging data (e.g., high thermal motion), iterative refinement and validation tools like R-factor analysis are critical .
Advanced Research Questions
Q. How can computational chemistry methods like conceptual DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Global hardness (η) and electrophilicity index (ω) quantify reactivity trends. For example, the amino and carboxylate groups exhibit high Fukui function values, indicating susceptibility to nucleophilic attack. Solvent effects are modeled using polarizable continuum models (PCM). Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is standard .
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodological Answer : For disordered structures, iterative refinement in SHELXL with PART instructions partitions occupancy. Twinning is addressed via twin law detection (SHELXT) and HKLF 5 format data integration. Advanced strategies include high-resolution data collection (d-spacing <0.8 Å) and using SQUEEZE to model solvent regions. Cross-validation with spectroscopic data (e.g., IR for hydrogen bonding) resolves ambiguities .
Q. What experimental designs are effective in optimizing reaction scalability while minimizing byproducts?
- Methodological Answer : Use response surface methodology (RSM) with central composite design to model factors like catalyst loading, temperature, and stoichiometry. For scale-up, membrane separation technologies (e.g., nanofiltration) purify intermediates, while inline PAT (Process Analytical Technology) tools monitor reaction progress. Reactor design (e.g., continuous-flow systems) enhances heat/mass transfer, reducing decomposition risks .
Safety and Handling Protocols
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor for deliquescence due to hydrochloride salt hygroscopicity.
- Waste Disposal : Neutralize with dilute NaOH, precipitate imidazole derivatives, and dispose via certified hazardous waste contractors. Document handling per ISO/IEC 17043 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
